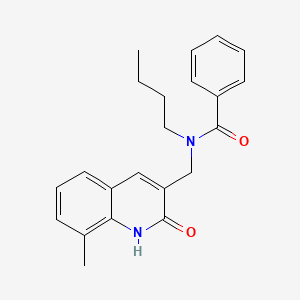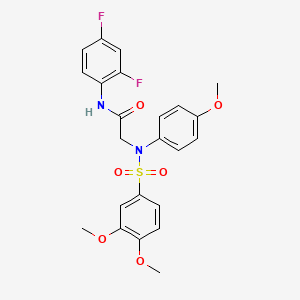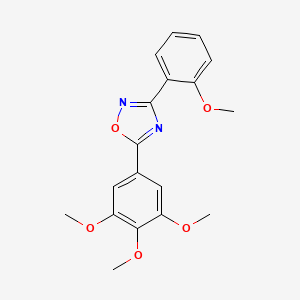
3-(2-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 3-(2-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with specific molecular targets in cells. For example, in antimicrobial activity, this compound is believed to inhibit the growth of microorganisms by disrupting the cell membrane or cell wall. In antitumor activity, it is believed to induce apoptosis or cell death in cancer cells by interfering with the cell cycle or DNA replication.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has been shown to exhibit significant biochemical and physiological effects in various studies. For example, in a study conducted on rats, this compound was found to exhibit significant anti-inflammatory activity by reducing the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In another study, this compound was found to exhibit significant antitumor activity by inhibiting the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(2-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities. This compound has been shown to exhibit significant antimicrobial, antitumor, anti-inflammatory, herbicidal, and insecticidal activities, making it a versatile compound for various applications. However, one of the major limitations of using this compound in lab experiments is its complex synthesis process, which requires several steps and specialized equipment.
Orientations Futures
There are several future directions for the study of 3-(2-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole. One of the major areas of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the identification of new molecular targets for this compound, which can lead to the development of new drugs with improved efficacy and safety. Additionally, the study of the structure-activity relationship of this compound can provide valuable insights into the design of new compounds with improved biological activities.
Méthodes De Synthèse
The synthesis of 3-(2-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction between 2-methoxybenzohydrazide and 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction leads to the formation of the intermediate product, which is then cyclized with the help of a dehydrating agent such as phosphorus oxychloride to yield 3-(2-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole.
Applications De Recherche Scientifique
3-(2-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit significant antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, 3-(2-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has been shown to possess significant herbicidal and insecticidal activities. In material science, this compound has been studied for its potential use in the development of organic electronic devices.
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-21-13-8-6-5-7-12(13)17-19-18(25-20-17)11-9-14(22-2)16(24-4)15(10-11)23-3/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNUPLFRTPGXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-N-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]methanesulfonamide](/img/structure/B7717389.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7717392.png)
![2-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7717398.png)
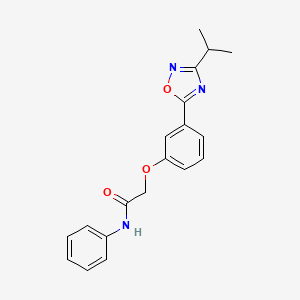
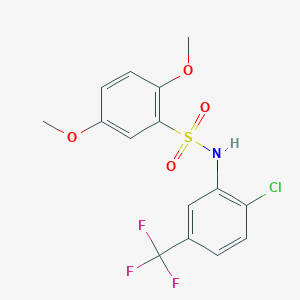
![4-ethoxy-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7717413.png)
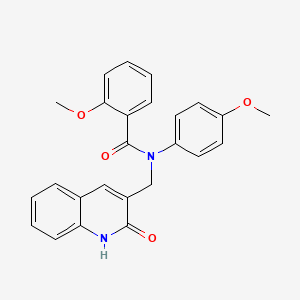
![2-ethoxy-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7717420.png)


